physicochemical properties of 2,5-Dipropylphenol
physicochemical properties of 2,5-Dipropylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dipropylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Propofol Isomer
2,5-Dipropylphenol is an organic compound belonging to the class of aromatic monoterpenoids, characterized by a phenol ring substituted with two isopropyl groups at the second and fifth positions.[1] While structurally similar to the widely used intravenous anesthetic agent propofol (2,6-diisopropylphenol), 2,5-Dipropylphenol holds its own significance primarily as a critical reference standard in pharmaceutical quality control.[1][2] Its presence as an impurity in the synthesis of propofol necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.[1]
This guide provides a comprehensive overview of the core , offering in-depth technical data and procedural insights essential for its characterization, analysis, and handling in a research and development setting.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent analysis. 2,5-Dipropylphenol is unambiguously defined by several key identifiers.
Caption: Molecular structure of 2,5-Dipropylphenol (C₁₂H₁₈O).
Core Physicochemical Properties
The physical and chemical characteristics of 2,5-Dipropylphenol dictate its behavior in various systems, from analytical columns to biological membranes. These properties are summarized below.
| Property | Value | Source(s) |
| Physical State | Solid | [3] |
| Appearance | Colorless to pale yellow solid or oil | [4][6] |
| Melting Point | 95.5 °C | [3][7] |
| Boiling Point | 263 °C at 760 mmHg | [8] |
| Water Solubility | Limited; 35.52 mg/L at 25 °C (estimated) | [4][9] |
| Organic Solvent Solubility | Soluble in most organic solvents | [4] |
| pKa (acidic) | 10.55 (Predicted) | [6][7] |
| LogP (Octanol-Water) | 3.84 - 4.16 (Predicted) | [7] |
The limited water solubility and moderate LogP value are direct consequences of the hydrophobic nature of the two isopropyl groups, which dominate the polar character of the single hydroxyl group.[4] This lipophilicity suggests potential interactions with biological membranes.[1]
Synthesis and Industrial Relevance
2,5-Dipropylphenol is not typically synthesized as a primary target but arises as a byproduct during the industrial production of propofol (2,6-diisopropylphenol). The most common synthesis route is the Friedel-Crafts alkylation of phenol with isopropanol or propene over an acid catalyst.[1][2][10]
Caption: Synthesis context of 2,5-Dipropylphenol as an impurity.
The catalyst and reaction conditions (e.g., temperature, solvent) are optimized to maximize the yield of the 2,6-isomer, but the formation of other isomers like 2,5-Dipropylphenol is often unavoidable.[1] Consequently, its primary role in drug development is as a certified reference material (CRM) to validate analytical methods that ensure the purity of propofol formulations.[1][11]
Analytical Methodologies and Characterization
The structural similarity between 2,5-Dipropylphenol and its isomers presents a significant analytical challenge.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for its separation and quantification.
Protocol: HPLC-UV Method for Impurity Profiling
This protocol describes a generalized, self-validating system for the quantification of 2,5-Dipropylphenol in a propofol drug substance. The causality behind these choices is to exploit subtle differences in polarity and interaction with the stationary phase to achieve baseline separation.
Objective: To separate and quantify 2,5-Dipropylphenol from propofol and other related impurities.
Instrumentation & Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
2,5-Dipropylphenol Certified Reference Material (CRM).[11]
-
Propofol sample for analysis.
Step-by-Step Methodology:
-
Standard Preparation: Accurately prepare a stock solution of 2,5-Dipropylphenol CRM in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 0.05 to 2.0 µg/mL). This establishes the linear relationship between concentration and detector response.
-
Sample Preparation: Accurately weigh and dissolve the propofol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column Temperature: Ambient or controlled at 25 °C for reproducibility.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (a common wavelength for phenols).
-
Injection Volume: 10 µL.
-
Gradient Elution Program: A gradient is crucial for separating closely eluting isomers.
-
0-2 min: 60% B
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 60% B
-
20-25 min: Re-equilibration at 60% B
-
-
-
Analysis & Quantification:
-
Inject the standards to establish the calibration curve (R² > 0.999).
-
Inject the propofol sample.
-
Identify the 2,5-Dipropylphenol peak by comparing its retention time to that of the CRM.
-
Quantify the amount of the impurity in the sample using the established calibration curve.
-
Caption: HPLC workflow for impurity profiling using a CRM.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation of 2,5-Dipropylphenol.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.0-6.5 ppm: Aromatic protons (3H).~4.5-3.5 ppm: Phenolic -OH proton (1H, broad singlet).~3.2 ppm: Isopropyl methine protons (2H, septet).~1.2 ppm: Isopropyl methyl protons (12H, doublet). |
| ¹³C NMR | ~150-155 ppm: C-OH aromatic carbon.~135-140 ppm: Isopropyl-substituted aromatic carbons.~115-125 ppm: Unsubstituted aromatic carbons.~25-30 ppm: Isopropyl methine carbons.~20-25 ppm: Isopropyl methyl carbons. |
| IR Spectroscopy | ~3600-3200 cm⁻¹: Strong, broad O-H stretch (due to hydrogen bonding).~3100-3000 cm⁻¹: Aromatic C-H stretch.~2960-2850 cm⁻¹: Aliphatic C-H stretch (isopropyl groups).~1600 & 1500 cm⁻¹: Aromatic C=C ring stretches.~1200 cm⁻¹: C-O stretch. |
| Mass Spectrometry (EI) | m/z 178: Molecular ion peak (M⁺).m/z 163: [M-CH₃]⁺, loss of a methyl group (base peak).m/z 121: Further fragmentation. |
Note: Exact chemical shifts in NMR can vary based on the solvent and concentration.[12] Public databases like PubChem provide links to experimental spectra for reference.[3]
Applications and Biological Relevance
Beyond its role as an impurity standard, 2,5-Dipropylphenol is a valuable tool in pharmacological research.
-
Metabolic Inhibition Studies: Due to its structural similarity to propofol, it has been used to investigate the metabolic pathways of the anesthetic. Studies have shown that it can inhibit the glucuronidation of propofol in the liver, which is the primary route of elimination.[1][6] This provides insight into drug-drug interactions and metabolic competition.
-
Antioxidant Properties: Like many phenolic compounds, 2,5-Dipropylphenol exhibits free radical scavenging activity.[1] While generally less potent than its 2,6-isomer (propofol), this property is of interest in fields like agricultural and cosmetic science for potential use in formulations.[1]
-
Pharmacological Research: Its unique modulation profile on gamma-aminobutyric acid (GABA) receptors, distinct from propofol, suggests potential for developing compounds with anxiolytic or anticonvulsant properties that may have a reduced risk of respiratory depression.[1]
Safety and Handling
Proper handling of 2,5-Dipropylphenol is essential in a laboratory setting. According to the Globally Harmonized System (GHS), it presents the following hazards:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6][11]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust or vapors.[11]
-
Wash hands thoroughly after handling.
-
It is classified as a combustible solid and should be stored in a cool, dry, well-ventilated area, typically between 2-8°C.[5][11]
Conclusion
2,5-Dipropylphenol is a compound of significant technical interest, primarily driven by its relationship to the anesthetic propofol. A thorough understanding of its physicochemical properties—from its melting point and solubility to its distinct spectroscopic signature—is fundamental for its primary application as a pharmaceutical reference standard. The analytical protocols used to differentiate it from its isomers underscore the precision required in modern drug development. Furthermore, its use in metabolic and pharmacological research highlights its value as a scientific tool for probing biological systems and exploring new therapeutic avenues.
References
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National Center for Biotechnology Information. (n.d.). 2,5-Diisopropylphenol. PubChem Compound Database. [Link]
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FooDB. (2010, April 8). Showing Compound 2,5-Diisopropylphenol (FDB010516). [Link]
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Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 2,4-Di-tert-butylphenol. [Link]
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The Good Scents Company. 2,5-diisopropyl phenol, 35946-91-9. [Link]
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Royal Society of Chemistry. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances. [Link]
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LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
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Chemsrc. (2025, August 21). 2,5-Diisopropylphenol | CAS#:35946-91-9. [Link]
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QuickCompany. An Improved Process For Preparing 2, 6 Diisopropyl Phenol. [Link]
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Academia.edu. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]
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MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]
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ResearchGate. (2014, June 30). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]
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MilliporeSigma. 2,5-Diisopropylphenol - 2,5-Bis(1-methylethyl)phenol. [Link]
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Stenutz. 2,6-diisopropylphenol. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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